

Application Notes and Protocols for U-83836E in Glutamate-Induced Excitotoxicity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-induced excitotoxicity is a pathological process in which excessive activation of glutamate receptors leads to neuronal damage and death. This phenomenon is implicated in a variety of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Huntington's disease. The excitotoxic cascade is multifaceted, involving calcium overload, mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.

U-83836E is a lazaroid compound known for its potent antioxidant properties, primarily through the inhibition of lipid peroxidation. Recent research also suggests its role as an inhibitor of γ -glutamylcyclotransferase (GGCT), an enzyme involved in glutathione homeostasis. These mechanisms make **U-83836E** a compelling candidate for neuroprotection against glutamate-induced excitotoxicity. These application notes provide a summary of key data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to guide researchers in the investigation of **U-83836E** as a therapeutic agent.

Data Presentation

The following table summarizes the quantitative data available for **U-83836E** in the context of excitotoxicity.

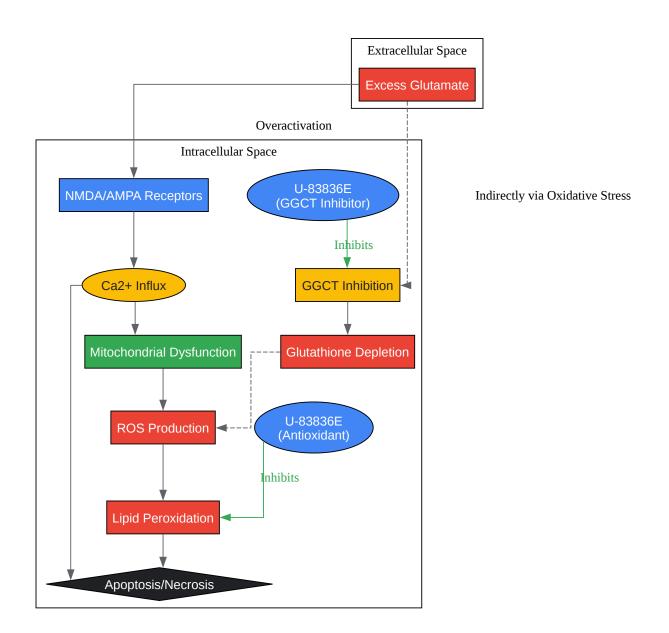


Parameter	Cell Type	Inducing Agent	U-83836E Concentrati on	Effect	Reference
Cell Survival	C6 Glioma	L-Glutamate (IC50 dose)	0.1 μΜ	8% increase in survival	[1]
Cell Survival	C6 Glioma	L-Glutamate (IC50 dose)	1 μΜ	12% increase in survival	[1]
Cell Survival	Human Glioma (Patient 1)	L-Glutamate (IC50 dose)	0.1 μΜ	11% increase in survival	[1]
Cell Survival	Human Glioma (Patient 1)	L-Glutamate (IC50 dose)	1 μΜ	13% increase in survival	[1]
Cell Survival	Human Glioma (Patient 2)	L-Glutamate (IC50 dose)	1 μΜ	5% increase in survival	[1]
ROS Production	Rat Cerebellar Granule Cells	Kainic Acid	IC50: 3.02 x 10 ⁻⁷ M	Complete inhibition of increase in ROS	[2]

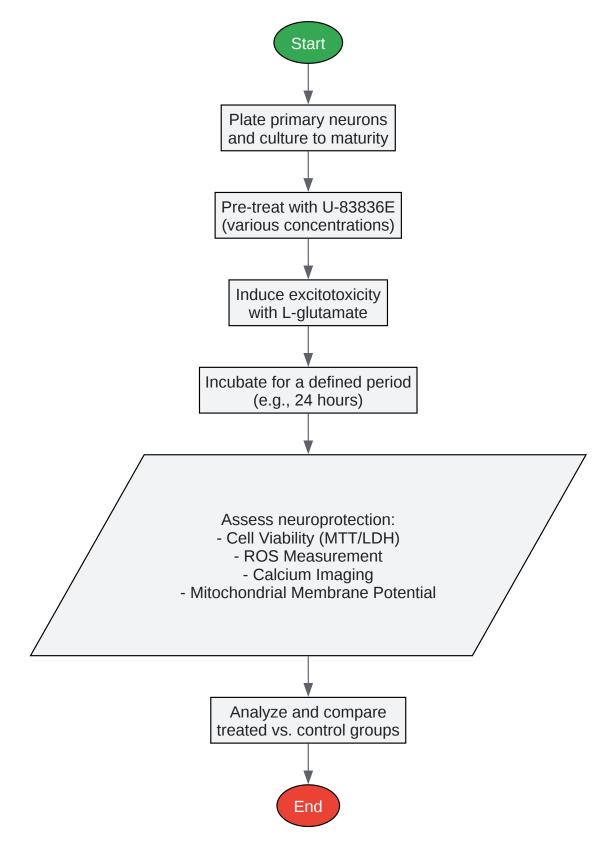
Signaling Pathways Glutamate-Induced Excitotoxicity Cascade

Excessive glutamate in the synaptic cleft leads to the overactivation of ionotropic glutamate receptors, particularly NMDA and AMPA receptors. This triggers a massive influx of Ca²⁺ into the neuron, initiating a cascade of neurotoxic events.









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References

- 1. Rat cerebellar granule cells are protected from glutamate-induced excitotoxicity by Snitrosoglutathione but not glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo protective effect of orphenadrine on glutamate neurotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
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